

spectral data of 3-Bromo-4-methoxy-1-naphthonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Bromo-4-methoxy-1-naphthonitrile

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Spectroscopic Analysis of Aromatic Nitriles: A Technical Overview

Disclaimer: Spectral data for the requested compound, **3-Bromo-4-methoxy-1-naphthonitrile**, is not readily available in public spectral databases or scientific literature. This guide instead provides a detailed analysis of the spectral data for a structurally related compound, 3-Bromo-4-methoxybenzonitrile, to serve as a reference for researchers and scientists in the field of drug development and chemical analysis. All data and protocols herein pertain to 3-Bromo-4-methoxybenzonitrile.

This technical guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-4-methoxybenzonitrile. It includes detailed experimental protocols for these analytical techniques and a visual workflow for spectral data acquisition and analysis.

Spectral Data of 3-Bromo-4-methoxybenzonitrile

The following tables summarize the key spectral data for 3-Bromo-4-methoxybenzonitrile, providing a quantitative overview for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.84	d	2.2	H-2
7.59	dd	8.6, 2.2	H-6
7.06	d	8.6	H-5
3.92	s	-	-OCH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
160.2	C-4
135.5	C-6
134.1	C-2
118.0	C-1
112.0	C-5
111.4	-CN
56.6	-OCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2227	C \equiv N stretch
1595, 1490	C=C aromatic stretch
1260	C-O stretch (asymmetric)
1020	C-O stretch (symmetric)
810	C-H bend (aromatic)
680	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
211, 213	100, 98	$[M]^+$, $[M+2]^+$ (presence of Br)
196, 198	40, 39	$[M-CH_3]^+$
168, 170	20, 19	$[M-CH_3-CO]^+$
115	30	$[M-Br]^+$
89	15	$[C_6H_5O]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy (1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of 3-Bromo-4-methoxybenzonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. The solution should be homogenous.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for 1H and ^{13}C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay.
- **1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required for ^{13}C due to its lower natural abundance and smaller gyromagnetic ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. The chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of 3-Bromo-4-methoxybenzonitrile is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
- Sample Preparation (Thin Film Method):
 - A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).[2]
 - A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[2]
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL, and then further diluted.[3]
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample molecules.[4] For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used.[3]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectral Analysis of a Chemical Compound

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.



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Caption: Workflow of Spectroscopic Analysis.

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